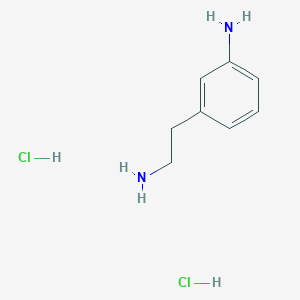
3-(2-Aminoethyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)aniline dihydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Aminoethyl)aniline dihydrochloride, also known by its chemical formula C8H14Cl2N2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, receptor interactions, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C8H14Cl2N2
- Molecular Weight : 195.12 g/mol
- CAS Number : 46738137
- Structure : The compound consists of an aniline structure with an aminoethyl group and two hydrochloride moieties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects, receptor interactions, and potential therapeutic uses.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung carcinoma) | 15.74 ± 1.7 | Significant growth inhibition observed. |
| CaCo-2 (Colorectal) | 13.95 ± 2.5 | High growth-inhibitory activity noted. |
| HTB-140 (Melanoma) | Data not specified | Moderate activity compared to controls. |
The compound exhibited a moderate antiproliferative potency across all tested lines, with the highest activity observed in A549 cells.
The mechanisms underlying the cytotoxic effects include the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in early and late apoptotic cells:
- Early Apoptosis : Up to 42.7% in treated A549 cells.
- Late Apoptosis : Notable induction observed in treated CaCo-2 cells.
These findings suggest that the compound may activate apoptotic pathways, contributing to its anticancer effects.
Receptor Interactions
Research has indicated that compounds related to this compound can interact with various receptors, notably muscarinic receptors:
| Compound | Receptor Type | Ki (mM) |
|---|---|---|
| This compound | M1 Receptor | Data not available |
| M2 Receptor | Data not available |
While specific binding affinities for muscarinic receptors were not detailed for this compound, related studies suggest potential for receptor-mediated actions which could be explored further.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A comprehensive study on bis(2-aminoethyl)amine derivatives highlighted the promising anticancer activity of similar structures, suggesting that modifications to the aniline framework could enhance efficacy against various cancer types .
- In Vivo Studies : Animal models have been utilized to assess the cardiotoxicity and hepatotoxicity of compounds related to this compound. Results indicated that while some derivatives exhibited significant toxicity at higher concentrations, lower doses showed proliferative activity without adverse effects .
- Therapeutic Potential : The compound's structural analogs have been investigated for their potential in treating neurodegenerative diseases through their ability to modulate protein aggregation pathways, such as those involving alpha-synuclein and tau proteins .
Propriétés
Numéro CAS |
879666-37-2 |
|---|---|
Formule moléculaire |
C8H13ClN2 |
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
3-(2-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4-5,9-10H2;1H |
Clé InChI |
HBBWQVPXGBHVPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CCN.Cl.Cl |
SMILES canonique |
C1=CC(=CC(=C1)N)CCN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















